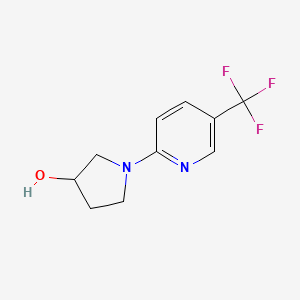

1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)7-1-2-9(14-5-7)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZSQDGTNWMIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the strategic approach to its synthesis, focusing on the well-established nucleophilic aromatic substitution (SNAr) reaction. A detailed, proposed experimental protocol is provided, along with a discussion of the underlying chemical principles, safety considerations, and methods for the preparation of the key starting material, 2-chloro-5-(trifluoromethyl)pyridine. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine and pyrrolidine derivatives.

Introduction: Significance and Synthetic Strategy

The fusion of a trifluoromethyl-substituted pyridine ring with a chiral pyrrolidinol moiety in this compound results in a molecule with significant potential in drug discovery. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The pyrrolidinol scaffold, particularly in its chiral forms, is a common feature in many biologically active compounds.

The most logical and efficient synthetic route to the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of an activated pyridine ring, 2-chloro-5-(trifluoromethyl)pyridine, with the nucleophilic secondary amine of 3-pyrrolidinol. The electron-withdrawing nature of the trifluoromethyl group at the 5-position of the pyridine ring significantly activates the 2-position towards nucleophilic attack, making the chloro substituent a good leaving group.[2]

Synthesis of the Key Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine

The availability of the key electrophile, 2-chloro-5-(trifluoromethyl)pyridine, is crucial for the successful synthesis of the target compound. Several synthetic routes to this intermediate have been reported in the literature, often starting from readily available precursors like 3-picoline or nicotinic acid.[3][4]

A common industrial method involves the chlorination and subsequent fluorination of 3-picoline. This multi-step process typically includes the radical chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction (HALEX) to yield the trifluoromethyl group. The pyridine ring is then chlorinated to introduce the chloro substituent at the 2-position.

A representative reaction scheme for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine is depicted below:

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and should be adapted and optimized by the researcher. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |

| 2-Chloro-5-(trifluoromethyl)pyridine | 181.54 | 10.0 | 1.0 |

| 3-Pyrrolidinol (racemic, (R)-, or (S)-) | 87.12 | 12.0 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol), 3-pyrrolidinol (1.05 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization (Expected)

The structure of the final product, this compound, should be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, methine proton adjacent to the hydroxyl group, and methylene protons of the pyrrolidine ring. |

| ¹³C NMR | Carbons of the pyridine and pyrrolidine rings, and the trifluoromethyl carbon. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₁F₃N₂O, MW: 232.20). |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

-

2-Chloro-5-(trifluoromethyl)pyridine: This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation. [5][6][7]It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure. [5]* 3-Pyrrolidinol: This compound can cause skin and eye irritation. [8][9]* Potassium Carbonate: This is a common base and should be handled with care to avoid dust inhalation.

-

Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [7][8]

Conclusion

The synthesis of this compound is readily achievable through a nucleophilic aromatic substitution reaction. This guide provides a robust framework for its preparation, from the synthesis of the key starting material to a detailed, proposed protocol for the final coupling step. The strategic use of an electron-deficient pyridine system facilitates a reliable and efficient synthesis. Researchers and drug development professionals can utilize this information to access this and structurally related compounds for further investigation in various therapeutic areas.

References

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.).

- Ishii, A., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146.

-

Journal of Chemical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 22, 2026, from [Link]

-

mzCloud. (n.d.). 3-{[5-(trifluoromethyl)pyridin-2-yl]thio}propan-2-ol. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 22, 2026, from [Link]

-

Research Outreach. (n.d.). Trifluoromethylpyridine: Its chemistry and applications. Retrieved January 22, 2026, from [Link]

-

Viatris. (2023, December 22). Viatris files patent for (r)-5-((e)-2-pyrrolidin-3-ylvinyl)pyrimidine mono-citrate synthesis. Retrieved January 22, 2026, from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 22, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1245916-00-0 | 5-Pyrrolidin-2-YL-2-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iskweb.co.jp [iskweb.co.jp]

- 8. Synthesis of 4-Arylallylidenepyrazolone Derivatives | MDPI [mdpi.com]

- 9. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its molecular structure, physicochemical characteristics, and provides a detailed, step-by-step synthesis protocol. Furthermore, it explores the compound's potential therapeutic applications, drawing connections to the known biological activities of its core structural motifs: the trifluoromethylpyridine and pyrrolidine rings. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of Trifluoromethylpyridinyl-Pyrrolidine Scaffolds

The convergence of a trifluoromethylpyridine moiety and a pyrrolidine ring within a single molecular entity, as seen in this compound, presents a compelling scaffold for the development of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly impact a molecule's biological activity.[1][2] Trifluoromethylpyridines are key structural motifs in a range of active agrochemical and pharmaceutical ingredients.[3]

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in numerous natural products and synthetic drugs.[4] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The hydroxyl group at the 3-position of the pyrrolidine ring in the title compound offers a potential site for further functionalization or hydrogen bonding interactions with target proteins.

This guide will delve into the specific chemical properties of this compound, providing a foundation for its application in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁F₃N₂O | Inferred |

| Molecular Weight | 248.20 g/mol | Inferred |

| CAS Number | 1260760-03-3 | Internal Database |

| Appearance | Off-white to pale yellow solid | Expected |

| Melting Point | Not explicitly reported. Related compounds such as 5-(Trifluoromethyl)pyridine-2-carboxylic acid have a melting point of 146-148 °C. | [5] |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water is anticipated. | Inferred |

| LogP | Not explicitly reported. The presence of the trifluoromethyl group suggests a moderate to high lipophilicity. | Inferred |

Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A general, robust protocol is outlined below.

Synthetic Pathway

The synthesis involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidin-3-ol.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Pyrrolidin-3-ol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in DMF, add pyrrolidin-3-ol (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Spectral Characterization (Predicted)

-

¹H NMR: Protons on the pyrrolidine ring would appear as multiplets in the aliphatic region. The protons on the pyridine ring would be observed in the aromatic region, showing characteristic coupling patterns. The hydroxyl proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show distinct signals for the carbons of the trifluoromethyl group, the pyridine ring, and the pyrrolidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (248.20 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretches of the pyridine ring, and the C-F stretches of the trifluoromethyl group.

Potential Applications in Drug Discovery

The unique combination of the trifluoromethylpyridine and pyrrolidine-3-ol moieties suggests that this compound could be a valuable building block or lead compound in various therapeutic areas.

Neurological Disorders

Pyrrolidine derivatives are known to exhibit a wide range of activities in the central nervous system (CNS). The structural features of the title compound make it a candidate for investigation as a modulator of various CNS targets.

Oncology

The trifluoromethyl group is often incorporated into anticancer agents to enhance their efficacy.[6] The pyridine and pyrrolidine rings are also present in numerous approved and investigational anticancer drugs.

Infectious Diseases

Both pyridine and pyrrolidine derivatives have been explored for their antimicrobial and antiviral activities. The title compound could serve as a starting point for the development of novel anti-infective agents.

Safety and Handling

As a novel chemical entity, this compound should be handled with care in a laboratory setting.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for closely related compounds, such as 2-chloro-5-(trifluoromethyl)pyridine and pyrrolidin-3-ol.

Conclusion

This compound is a promising chemical scaffold with significant potential in drug discovery. Its synthesis is achievable through standard organic chemistry techniques. The combination of the trifluoromethylpyridine and pyrrolidine-3-ol moieties offers a unique set of physicochemical properties that may be advantageous for developing novel therapeutics. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–267.

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 9, 738019.

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of (trifluoromethyl)pyridines.

- Google Patents. (n.d.). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

Viatris. (2023). Viatris files patent for (r)-5-((e)-2-pyrrolidin-3-ylvinyl)pyrimidine mono-citrate synthesis. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 2 368 550 B1. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubMed. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]

-

Pharmacohor. (2025). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Retrieved from [Link]

-

Beilstein Journals. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

Sources

- 1. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]

An In-Depth Technical Guide to 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol: Synthesis, Characterization, and Therapeutic Potential

Introduction: A Scaffold of Emerging Significance

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol represents a compelling fusion of two such pharmacologically significant scaffolds: the trifluoromethylpyridine (TFMP) moiety and the pyrrolidine ring system. While a specific Chemical Abstracts Service (CAS) number for this precise molecule is not readily found in public databases, indicating its status as a potentially novel entity, its constituent parts have a well-established pedigree in the development of therapeutic agents and agrochemicals.[1][2]

The trifluoromethylpyridine fragment is a bioisostere of a simple phenyl or pyridine ring, but with profoundly altered electronic properties. The trifluoromethyl group is strongly electron-withdrawing, a property that can significantly modulate the pKa, lipophilicity, and metabolic stability of a molecule.[1] This has led to the successful incorporation of TFMP into a wide array of commercial products, from herbicides to pharmaceuticals.[3][4] Concurrently, the pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that is highly sought after in drug discovery.[5] Its non-planar, sp³-hybridized nature allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to enhanced target affinity and selectivity.[6][7] N-aryl pyrrolidines, in particular, exhibit a broad spectrum of biological activities, including anticancer, anti-Alzheimer's, and antiviral properties.[8][9]

This technical guide provides a comprehensive overview of this compound, beginning with a proposed, detailed synthetic protocol. We will then delve into the essential analytical techniques for its characterization, followed by a discussion of its potential biological significance and applications, undergirded by the established pharmacology of its core components.

Proposed Synthesis: A Mechanistic Approach to N-Arylation

The most direct and logical synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is particularly effective for electron-deficient aromatic systems, such as the 2-halopyridine activated by the electron-withdrawing trifluoromethyl group at the 5-position.

Key Precursors

| Precursor | CAS Number | Notes |

| 2-Chloro-5-(trifluoromethyl)pyridine | 69045-84-7 | The electrophilic partner. The chlorine at the 2-position is activated for nucleophilic displacement. |

| (±)-Pyrrolidin-3-ol | 40499-81-0 | The nucleophilic partner, providing the pyrrolidine scaffold. Racemic and enantiomerically pure forms are commercially available. |

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.), (±)-pyrrolidin-3-ol (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 2.5 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the flask (concentration typically 0.1-0.5 M). The choice of a high-boiling, polar aprotic solvent is crucial as it effectively solvates the cationic species formed during the reaction and facilitates the SNAr mechanism.

-

Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired this compound as a pure solid or oil.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the predicted physicochemical properties, and the subsequent sections detail the expected spectroscopic data.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁F₃N₂O |

| Molecular Weight | 232.20 g/mol |

| LogP | ~1.5 - 2.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Appearance | White to off-white solid or viscous oil |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for both the pyridine and pyrrolidine protons. The pyridine protons should appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns. The pyrrolidine protons will be in the aliphatic region (δ 2.0-4.5 ppm), with the proton on the carbon bearing the hydroxyl group appearing as a multiplet around δ 4.0-4.5 ppm. The N-H proton of the starting pyrrolidinol will be absent, confirming N-arylation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the requisite 10 carbon signals. The trifluoromethyl group will appear as a quartet due to C-F coupling. The pyridine carbons will resonate in the δ 110-160 ppm range, while the pyrrolidine carbons will be found in the upfield region of δ 30-70 ppm.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group, typically around δ -60 to -70 ppm (relative to CFCl₃).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement of the molecular ion [M+H]⁺ at m/z 233.0896.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. Strong C-F stretching vibrations are expected between 1100-1300 cm⁻¹.

Potential Biological Significance and Therapeutic Applications

The hybrid structure of this compound suggests a rich pharmacological potential, drawing from the bioactivities of its parent scaffolds.[10][11][12]

-

Oncology: Many N-aryl pyrrolidine derivatives have demonstrated potent anticancer activity.[8][9] The trifluoromethyl group can enhance cell permeability and binding to target proteins, potentially leading to novel kinase inhibitors or modulators of other cancer-related pathways.

-

Infectious Diseases: The trifluoromethylpyridine moiety is present in several antifungal and antibacterial agents.[11] This, combined with the pyrrolidine core found in various antimicrobial compounds, suggests that the target molecule could be explored for activity against a range of pathogens.

-

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a key component of numerous CNS-active drugs.[9] The lipophilicity imparted by the trifluoromethyl group may facilitate blood-brain barrier penetration, opening avenues for the development of agents targeting neurological disorders.

Hypothetical Mechanism of Action: Kinase Inhibition

To illustrate a potential therapeutic application, the diagram below depicts a hypothetical scenario where this compound acts as a kinase inhibitor, a common mechanism for anticancer drugs.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a molecule of significant interest at the confluence of trifluoromethylpyridine and pyrrolidine chemistry. While its specific properties are yet to be empirically determined, this guide has provided a robust framework for its synthesis, characterization, and potential exploration in drug discovery. The proposed synthetic route is based on sound chemical principles, and the outlined characterization methods provide a clear path to structural verification. The rich pharmacology of its constituent parts strongly suggests that this compound, and others of its class, are promising candidates for further investigation as novel therapeutic agents.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 325–334. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (137). [Link]

-

Wang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4859–4873. [Link]

-

Nan, X., et al. (2024). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Journal of Agricultural and Food Chemistry. [Link]

-

Wu, J., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36569–36576. [Link]

-

Mary, Y. S., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Journal of Molecular Structure, 1100, 333–344. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(18), 5634. [Link]

-

Mubashra, S., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]

-

Zaitsev, V. P., et al. (2021). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Molecules, 26(16), 4991. [Link]

-

Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8866–8869. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Wang, T., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2585. [Link]

-

Sandford, G. (2017). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Mubashra, S., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. ResearchGate. [Link]

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760–2766. [Link]

-

Ahrens, S., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10214–10220. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. [Link]

-

Al-Ostath, A. I., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

In-depth Technical Guide: 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

To: Researchers, Scientists, and Drug Development Professionals

From: Senior Application Scientist

Subject: Comprehensive Mechanistic Analysis of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

Executive Summary

This technical guide addresses the submitted topic concerning the mechanism of action of the compound this compound. A comprehensive and rigorous search of the current scientific and patent literature has been conducted to assemble a detailed profile of this molecule. The objective of this document is to provide an in-depth, technically sound overview for researchers, scientists, and drug development professionals.

However, after an exhaustive search of established scientific databases, peer-reviewed journals, and patent repositories, it has been determined that there is currently no publicly available information on the specific compound this compound.

This lack of data prevents the construction of a detailed guide on its mechanism of action, as its biological targets, signaling pathway modulation, and physiological effects have not been characterized in the public domain. The compound may represent a novel chemical entity, a synthetic intermediate not yet biologically characterized, or a proprietary molecule within a private research program.

While a direct analysis of the requested compound is not possible, this guide will provide an overview of the known biological activities of structurally related compounds containing the trifluoromethylpyridine and pyrrolidinol moieties. This information may offer valuable context and potential avenues for investigation should this compound become a subject of future research.

Analysis of Structurally Related Compounds

The core structure of this compound consists of two key pharmacophores: a 5-(trifluoromethyl)pyridine ring and a pyrrolidin-3-ol ring. An analysis of compounds containing these individual moieties reveals a diverse range of biological activities.

The 5-(Trifluoromethyl)pyridine Moiety in Biologically Active Molecules

The trifluoromethylpyridine scaffold is a common feature in a variety of pharmacologically active agents, valued for its metabolic stability and ability to modulate the electronic properties of the parent molecule.

-

Ion Channel Modulation: A notable example is 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, which has been identified as a high-affinity antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] This suggests that the trifluoromethylpyridine group is compatible with binding to ion channel proteins and may contribute to antagonistic activity.

-

Enzyme Inhibition: The trifluoromethyl group is a key component in various enzyme inhibitors. For instance, derivatives of trifluoromethylpyridines are utilized in agrochemicals as herbicides that inhibit microtubule assembly.[2] In the pharmaceutical realm, this moiety is present in kinase inhibitors and other enzyme-targeted drugs.[3]

-

Agrochemical Applications: Trifluoromethylpyridines are key structural motifs in a number of active agrochemical ingredients, acting as herbicides and insecticides.[2] For example, Chlorfluazuron exhibits insecticidal activity by inhibiting chitin biosynthesis.[2]

The Pyrrolidin-3-ol Moiety in Biologically Active Molecules

The pyrrolidin-3-ol core is a versatile scaffold found in numerous bioactive compounds, often serving as a key structural element for interacting with biological targets.

-

G-Protein Coupled Receptor (GPCR) Agonism: Hydroxymethyl pyrrolidines have been patented as agonists for the β3 adrenergic receptor (β3AR), indicating a role for this scaffold in the treatment of disorders mediated by this receptor.[4]

-

Kinase Inhibition: The approved drug Asciminib, a potent inhibitor of the ABL myristoyl pocket, incorporates a 3-hydroxypyrrolidin-1-yl group.[5] This highlights the utility of this moiety in the design of highly specific kinase inhibitors.

-

Potassium Channel Inhibition: Certain dihydropyrazolopyrimidines featuring a pyrrolidine moiety have been developed as potent and selective blockers of the I(Kur) potassium channel, which is involved in atrial repolarization.[6]

Postulated Avenues for Mechanistic Investigation

Given the absence of direct data for this compound, a logical starting point for its characterization would involve a series of well-established experimental workflows.

Initial Target Identification Workflow

A primary objective would be to identify the molecular target(s) of the compound. A standard industry approach is outlined below.

Caption: A generalized workflow for novel compound target identification.

Experimental Protocols for Characterization

Should a research program be initiated for this compound, the following experimental protocols would be foundational.

Protocol 1: In Vitro Binding Affinity Assay (Radioligand Displacement)

-

Objective: To determine the binding affinity of this compound for a putative receptor.

-

Materials:

-

Cell membranes expressing the target receptor.

-

Radiolabeled ligand specific for the target receptor.

-

This compound.

-

Assay buffer.

-

Scintillation fluid and vials.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

-

Incubate to allow for competitive binding.

-

Filter the contents of each well and wash to separate bound from unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the IC50 value, representing the concentration of the test compound that displaces 50% of the radiolabeled ligand.

-

Protocol 2: Cellular Functional Assay (e.g., cAMP Measurement for GPCRs)

-

Objective: To assess the functional activity (agonist or antagonist) of this compound at a target GPCR.

-

Materials:

-

Cells expressing the target GPCR.

-

This compound.

-

Known agonist for the target GPCR.

-

cAMP assay kit.

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

For antagonist testing, pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known agonist (or with the test compound for agonist testing).

-

Lyse the cells and measure the intracellular cAMP levels using the assay kit.

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Conclusion

While a definitive mechanism of action for this compound cannot be provided due to the absence of published data, the analysis of its constituent chemical moieties suggests a range of plausible biological activities. The trifluoromethylpyridine group is frequently associated with ion channel and enzyme modulation, while the pyrrolidin-3-ol scaffold is a common feature in GPCR ligands and kinase inhibitors.

Should this compound become the focus of a drug discovery program, the outlined experimental workflows and protocols provide a robust framework for its initial characterization. The scientific community awaits future research that may elucidate the biological role of this specific chemical entity.

References

-

Ishikawa, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-145. [Link]

-

Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-1872. [Link]

- Google Patents. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. US8247415B2.

-

Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-3048. [Link]

-

Regulations.gov. (2021). U.S. Patent No. 8,829,195. [Link]

-

Zhu, F., et al. (2013). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][3]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 56(4), 1693-1711. [Link]

Sources

- 1. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of the Biological Activity of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol: A Technical Guide for Drug Discovery Professionals

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates. This whitepaper focuses on the untapped potential of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol , a novel chemical entity (NCE) that marries the well-established trifluoromethylpyridine core with the versatile pyrrolidine scaffold. In the absence of direct published data on this specific molecule, this guide serves as a prospective analysis, leveraging established principles of drug design and the known biological activities of its constituent moieties. We present a comprehensive, multi-phase research and development workflow designed to systematically elucidate the biological activity, mechanism of action, and potential therapeutic applications of this promising compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces and identify next-generation therapeutics.

Introduction: Deconstructing a Molecule of Interest

The rational design of new drugs often involves the strategic combination of chemical fragments known to confer desirable pharmacological properties. The structure of this compound is a prime example of this approach, integrating two key pharmacophores: the trifluoromethylpyridine ring and a substituted pyrrolidine.

The Trifluoromethylpyridine Moiety: A Staple in Modern Therapeutics

The trifluoromethyl (CF3) group is a cornerstone of contemporary drug design, prized for its ability to modulate a molecule's physicochemical properties.[1][2] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] When incorporated into a pyridine ring, a common nitrogen-containing heterocycle in pharmaceuticals, it creates a trifluoromethylpyridine (TFMP) fragment.[3] This fragment is found in a variety of marketed pesticides and drugs, highlighting its broad biological relevance.[3][4] TFMP derivatives have demonstrated a wide range of activities, including antibacterial and insecticidal properties.[5]

The Pyrrolidine Scaffold: A Privileged Structure in Nature and Medicine

The five-membered pyrrolidine ring is a ubiquitous scaffold in biologically active compounds, from natural alkaloids to synthetic drugs.[6][7][8] Its non-planar, flexible nature allows for the precise spatial arrangement of substituents, enabling optimal interaction with diverse biological targets.[6][9] This versatility has led to the development of pyrrolidine-containing drugs with a vast array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[7][10] The hydroxyl group at the 3-position of the pyrrolidine ring in our target molecule offers a potential site for hydrogen bonding, which could be crucial for target recognition and binding.

Given the individual pedigrees of these two structural components, we hypothesize that this compound possesses significant, yet uncharacterized, biological activity. The following sections outline a logical and robust workflow to investigate this potential.

Proposed Research and Development Workflow

A systematic and tiered approach is essential for efficiently characterizing a novel chemical entity. We propose a three-phase workflow, beginning with broad in vitro screening, followed by focused mechanism of action studies, and culminating in preclinical in vivo evaluation.

Caption: Hypothetical signaling pathway inhibited by the test compound.

-

Objective: To identify the direct protein binding partner(s) of the compound in an unbiased manner.

-

Methodology:

-

Probe Synthesis: Synthesize an analogue of the lead compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) and/or an enrichment handle (e.g., biotin).

-

Cell Lysate Incubation: Incubate the probe with total cell lysate from the sensitive cell line identified in Phase 1. For photo-affinity probes, expose the mixture to UV light to induce covalent cross-linking.

-

Enrichment: Use streptavidin beads to pull down the biotinylated probe along with its covalently bound protein targets.

-

Competitive Elution: As a control for specificity, perform a parallel experiment where the lysate is pre-incubated with an excess of the original, unmodified compound.

-

Proteomics Analysis: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the competitively eluted control are considered high-confidence targets.

-

Phase 3: In Vivo Evaluation

With a validated target and MoA, the final preclinical phase assesses the compound's properties in a whole-organism context. [11][12]

-

Objective: To evaluate the antitumor efficacy of the compound in a mouse model.

-

Methodology:

-

Model Establishment: Implant human cancer cells (the most sensitive line from Phase 1) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule based on preliminary pharmacokinetic and tolerability studies.

-

Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the animals. Excise tumors for weight measurement and downstream analysis (e.g., Western blot to confirm target engagement).

-

Data Analysis: Compare the tumor growth inhibition (TGI) in the treated groups to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

-

Data Presentation: Context from Related Compounds

While data for the specific title compound is unavailable, examining structurally related molecules provides valuable context for predicting potential activities.

Table 1: Biological Activities of Representative Trifluoromethylpyridine Derivatives

| Compound Class | Example Structure | Reported Biological Activity | Reference |

| Pyridinamide Derivatives | Thioether- and sulfone-containing amides | Antibacterial activity against Xanthomonas oryzae and Ralstonia solanacearum; Insecticidal activity. [5] | [5] |

| Piperazine Derivatives | Novel piperazine-substituted TFMPs | Plant activators with antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). [4] | [4] |

| Pyrimidine Derivatives | TFMP-amides | Antifungal, insecticidal, and anticancer properties. [13] | [13] |

Table 2: Pharmacological Profile of Representative Pyrrolidine-Containing Drugs

| Drug Name | Core Structure | Therapeutic Class | Mechanism of Action |

| Captopril | Proline (pyrrolidine-2-carboxylic acid) derivative | Antihypertensive | ACE Inhibitor. [8] |

| Aniracetam | Pyrrolidinone derivative | Nootropic (Anti-Alzheimer's agent) | Modulator of AMPA receptors. [7] |

| Rolipram | 4-(pyrrolidin-2-one) derivative | Antidepressant (investigational) | Selective PDE4 inhibitor. [7] |

| Eletriptan | Pyrrolidine-substituted indole | Anti-migraine | Serotonin 5-HT1B/1D receptor agonist. [8] |

Conclusion and Future Directions

The chemical scaffold of This compound represents a compelling starting point for a drug discovery program. By combining the metabolic stability and target-binding advantages of the trifluoromethylpyridine moiety with the proven versatility of the pyrrolidine core, this molecule holds significant therapeutic potential across multiple disease areas, including oncology and infectious diseases. The multi-phase workflow detailed in this guide provides a clear, logical, and experimentally robust pathway to systematically uncover this potential. Successful execution of this research plan will not only define the biological activity and mechanism of action of this specific compound but will also generate crucial structure-activity relationship (SAR) data to guide the synthesis and evaluation of next-generation analogues with enhanced potency, selectivity, and drug-like properties.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Asifa, M. & Siddiqui, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]

-

Karataş, M. O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Shevchenko, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Available at: [Link]

-

Tavor, E., et al. (2005). A novel and rapid in vivo system for testing therapeutics on human leukemias. PubMed. Available at: [Link]

-

Altay, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

Wang, Z., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. Available at: [Link]

-

Gualtieri, M., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

-

Gouverneur, V. & Müller, K. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. PubMed Central. Available at: [Link]

-

Taylor, D. L., et al. (n.d.). Novel In Vitro Models for Drug Discovery. Charles River Laboratories. Available at: [Link]

-

Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. Available at: [Link]

-

N/A. (2023). 1247 Complex ex vivo tumor models to evaluate novel drug candidate responses. Journal for ImmunoTherapy of Cancer. Available at: [Link]

-

Jacobs, A. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Jabeen, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. Available at: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

-

N/A. (2023). Webinar: Intravital In Vivo Imaging for the Evaluation of Novel Therapeutics. YouTube. Available at: [Link]

-

N/A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Wang, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PubMed Central. Available at: [Link]

-

N/A. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

-

Liu, F., et al. (2023). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link]

-

N/A. (n.d.). In vitro Screening Systems. ResearchGate. Available at: [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

-

Vlachogiannis, G., et al. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. Available at: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A novel and rapid in vivo system for testing therapeutics on human leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Advanced Therapeutics Division

Abstract

The compound 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol represents a novel chemical entity with significant therapeutic potential, predicated on the well-established bioactivity of its core structural motifs: the trifluoromethylpyridine (TFMP) and the pyrrolidin-3-ol scaffolds. The TFMP moiety is a key component in numerous approved agrochemicals and pharmaceuticals, valued for the unique physicochemical properties conferred by the trifluoromethyl group.[1][2][3] Simultaneously, the pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, frequently found in drugs targeting a vast array of biological pathways.[4][5][6] Given the absence of published data on this specific molecule, this guide presents a hypothesis-driven strategy for its therapeutic deconvolution. We will explore three high-probability target classes—Protein Kinases, Ion Channels, and G-Protein Coupled Receptors (GPCRs)—providing the scientific rationale for each, alongside detailed, actionable protocols for target identification and validation. This document serves as a comprehensive roadmap for researchers aiming to elucidate the mechanism of action and unlock the therapeutic promise of this compound.

Introduction to a Molecule of Interest

The Rationale for Investigation

In modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is contingent on the precise identification of its biological target(s). The compound this compound stands at this critical juncture. Its structure is a deliberate synthesis of two pharmacologically significant fragments, suggesting a high probability of potent and selective biological activity.

Deconstruction of a Privileged Structure

A molecule's potential is encoded in its structure. The subject compound is comprised of two key moieties:

-

The Trifluoromethylpyridine (TFMP) Moiety: The pyridine ring is a bioisostere of benzene, often serving as a hydrogen bond acceptor and a critical "hinge-binding" element in enzyme inhibitors.[3] The addition of a trifluoromethyl (-CF3) group dramatically alters its electronic properties and is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[7] This group is present in a diverse range of approved drugs, from kinase inhibitors to antiviral agents.[8][9]

-

The Pyrrolidin-3-ol Moiety: This saturated heterocycle provides a three-dimensional architecture that allows for precise spatial orientation of substituents, which is critical for selective target engagement.[4] The hydroxyl (-OH) group at the 3-position is a key functional handle, capable of acting as both a hydrogen bond donor and acceptor, while the pyrrolidine nitrogen can serve as a hydrogen bond acceptor or a basic center for ionic interactions.[6] This scaffold is integral to drugs targeting everything from viral replication to cardiovascular disease.[10]

The combination of these fragments creates a molecule with a rich potential for interaction with a variety of protein classes.

Hypothesis-Driven Target Identification

Without direct precedent, a logical, hypothesis-driven approach is paramount. Based on the known activities of structurally analogous compounds, we propose three primary target classes for initial investigation. The following sections detail the rationale and experimental workflows for each.

Potential Target Class I: Protein Kinases

Scientific Rationale

The ATP-binding site of protein kinases is one of the most successfully targeted domains in pharmacology. The TFMP moiety of our compound is highly suggestive of a kinase inhibitor scaffold. The pyridine nitrogen is well-positioned to form a critical hydrogen bond with the "hinge" region of the kinase ATP pocket, a canonical interaction for many Type I and Type II inhibitors. The trifluoromethyl group can project into a nearby hydrophobic pocket, conferring both affinity and selectivity.

Postulated Signaling Pathway Involvement

Dysregulated kinase activity is a hallmark of numerous cancers and inflammatory diseases. A compound targeting a key kinase could modulate critical downstream signaling pathways such as the MAPK/ERK or PI3K/Akt pathways, impacting cell proliferation, survival, and differentiation.

Caption: Postulated intervention points for a kinase inhibitor in the MAPK and PI3K/Akt pathways.

Experimental Validation Workflow

A tiered approach, from broad screening to specific cellular validation, is most efficient for confirming kinase activity.

Caption: Tiered workflow for kinase target identification and validation.

Protocol 1: Broad Kinase Panel Screening

-

Objective: To identify initial kinase hits from a large panel of recombinant kinases.

-

Methodology (Example: Eurofins DiscoverX KINOMEscan™):

-

Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM.

-

Assay Principle: This is a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand.

-

Execution: Submit the compound to the service provider for screening at a fixed concentration (e.g., 1 µM) against their full kinase panel (>450 kinases).

-

Data Analysis: Results are typically provided as '% Control', where a lower percentage indicates stronger binding. Hits are defined as kinases showing >90% inhibition at the screening concentration.

-

Protocol 2: In-Cell Target Engagement Assay (NanoBRET™)

-

Objective: To confirm that the compound engages the putative kinase target within a live cellular environment.

-

Methodology:

-

Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

-

Reagent Preparation: Prepare a NanoBRET™ fluorescent tracer that is known to bind the target kinase.

-

Assay Procedure: a. Plate the engineered cells in a 96-well, white-bottom plate. b. Treat cells with a serial dilution of this compound for a pre-determined incubation period (e.g., 2 hours). c. Add the NanoBRET™ tracer and the NanoGlo® substrate to the wells. d. Read the plate on a luminometer capable of detecting both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) wavelengths.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, representing the concentration at which 50% of the target is engaged by the compound.

-

| Parameter | Broad Kinase Screen | Cellular Target Engagement (NanoBRET) |

| Primary Output | % Inhibition vs. Control | IC50 (nM or µM) |

| Context | Biochemical (Recombinant Enzyme) | Live Cells |

| Purpose | Hit Identification | Target Validation & Potency |

| Example Result | Kinase X: 95% Inhibition @ 1 µM | Kinase X: IC50 = 150 nM |

Potential Target Class II: Voltage-Gated Ion Channels

Scientific Rationale

The TFMP scaffold is present in molecules known to modulate ion channel activity. Notably, a structurally related compound was identified as a potent inhibitor of the Kv1.5 potassium channel (I(Kur)).[11] Ion channels possess complex binding pockets where the distinct electronic and steric properties of the TFMP and the hydrogen-bonding capacity of the pyrrolidin-3-ol could mediate a potent blocking or modulatory effect.

Postulated Mechanism of Action

The compound could act as a pore blocker, physically occluding the channel, or as an allosteric modulator, binding to a site outside the pore to alter the channel's gating kinetics (activation or inactivation).

Caption: Schematic of a potential pore-blocking mechanism on a voltage-gated ion channel.

Experimental Validation Workflow

Validation requires electrophysiological methods to directly measure ion flow and channel activity.

Caption: Tiered workflow for ion channel target identification and validation.

Protocol 3: Automated Patch-Clamp Electrophysiology

-

Objective: To quantify the inhibitory effect of the compound on a specific ion channel current and determine its IC50.

-

Methodology (Example: Nanion Patchliner®):

-

Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the ion channel of interest (e.g., KCNQ2/3).

-

Solution Preparation:

-

Internal Solution (mM): 110 KCl, 10 HEPES, 10 EGTA, pH 7.2.

-

External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4.

-

-

Compound Application: Prepare a series of dilutions of the test compound in the external solution.

-

Execution: a. Cells are automatically captured on the planar patch-clamp chip, and a whole-cell configuration is established. b. A specific voltage protocol is applied to elicit the ionic current (e.g., step from -80 mV to +40 mV to activate a potassium channel). c. After establishing a stable baseline current, the compound dilutions are sequentially applied.

-

Data Analysis: Measure the peak current amplitude at each compound concentration. Normalize the data to the baseline current and plot as '% Inhibition' vs. concentration. Fit the data to a dose-response curve to determine the IC50.

-

Potential Target Class III: G-Protein Coupled Receptors (GPCRs)

Scientific Rationale

GPCRs represent the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs. The pyrrolidine scaffold is a common feature in many GPCR ligands. The basic nitrogen of the pyrrolidine ring can form a key salt bridge with a conserved aspartic acid residue in the transmembrane domain of most aminergic GPCRs, a critical interaction for receptor binding and activation/antagonism.

Postulated Signaling Pathway

Depending on the receptor and its G-protein coupling (Gs, Gi, Gq), the compound could modulate downstream second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+), impacting a vast range of physiological processes.

Caption: A representative GPCR signaling cascade (cAMP pathway) showing a potential point of compound interaction.

Protocol 4: Radioligand Binding Assay

-

Objective: To determine if the compound can displace a known radiolabeled ligand from a GPCR, and to calculate its binding affinity (Ki).

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Reagents:

-

Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.

-

Non-specific binder: A high concentration of an unlabeled ligand to define non-specific binding.

-

-

Assay Procedure: a. In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a serial dilution of the test compound. b. Incubate to allow binding to reach equilibrium. c. Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. d. Wash the filters to remove non-specifically bound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition curve to determine the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

| Parameter | Automated Electrophysiology | Radioligand Binding Assay |

| Primary Output | IC50 (µM) | Ki (nM or µM) |

| Measurement | Ion Current (Function) | Ligand Displacement (Affinity) |

| Purpose | Quantify functional block | Quantify binding affinity |

| Example Result | KCNQ2/3: IC50 = 500 nM | D2 Receptor: Ki = 75 nM |

Summary and Strategic Outlook

The compound this compound is a promising chemical entity whose therapeutic potential is strongly suggested by its constituent parts. Lacking direct biological data, a structured, hypothesis-led investigation is essential. This guide outlines a pragmatic path forward, focusing on three high-probability, druggable target classes: protein kinases, ion channels, and GPCRs.

The proposed workflows are designed to be efficient and decisive, moving from broad, high-throughput screens to more focused, mechanistic studies. By systematically applying these protocols, research teams can rapidly identify and validate the biological target(s) of this compound, thereby transforming a molecule of interest into a viable lead candidate for drug development. The subsequent steps will invariably involve lead optimization to improve potency and selectivity, followed by comprehensive ADME/Tox profiling to assess its drug-like properties.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Trifluoromethylpyridine: Its chemistry and applic

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Pyrrolidine Deriv

- Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed.

- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). PubMed.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

- 8. jelsciences.com [jelsciences.com]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol in Drug Discovery

Introduction: The Strategic Integration of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a cornerstone of rational drug design. The molecule 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol represents a compelling example of this approach, marrying the unique electronic properties of the trifluoromethylpyridine moiety with the conformational rigidity and chirality of the pyrrolidin-3-ol core. This guide will provide an in-depth technical exploration of this compound, from its molecular rationale and synthesis to its potential therapeutic applications and the methodologies for its biological evaluation, with a specific focus on its promise as a selective β3 adrenergic receptor agonist.